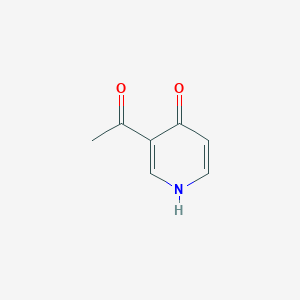

3-Acetylpyridin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5(9)6-4-8-3-2-7(6)10/h2-4H,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMXUZSEOQCHCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310773 | |

| Record name | 4(1H)-Pyridinone, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37831-31-5 | |

| Record name | 4(1H)-Pyridinone, 3-acetyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37831-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyridinone, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Acetylpyridin-4(1H)-one: Chemical Properties & Synthetic Applications

[1][2]

CAS: 37831-31-5 Molecular Formula: C₇H₇NO₂ Molecular Weight: 137.14 g/mol Synonyms: 3-Acetyl-4-pyridone, 3-Acetyl-4-hydroxypyridine (tautomer)[1][2]

Executive Summary & Chemical Identity

This compound is a bifunctional pyridine derivative characterized by a dynamic tautomeric equilibrium between its pyridone (keto) and pyridinol (enol) forms.[1][2] Unlike its isomer 3-acetylpyridine (CAS 350-03-8), which lacks the ring oxygenation and functions primarily as a monodentate pyridine base, this compound possesses an O,O-bidentate motif capable of high-affinity metal chelation and versatile condensation reactions.[1][2]

This compound serves as a "privileged scaffold" in drug discovery, particularly for iron chelation therapy (analogous to Deferiprone) and as a precursor for fused heterocyclic systems like 1,6-naphthyridines and pyrazolo[4,3-c]pyridines .[1]

Physicochemical Properties & Tautomerism[2][3][4][5]

Tautomeric Equilibrium

The reactivity of this compound is governed by the equilibrium between the 4-pyridone form (A) and the 4-hydroxypyridine form (B).[1][2]

-

Solid State & Polar Solvents: The pyridone (A) tautomer generally predominates due to the significant resonance stabilization energy of the amide-like lactam unit and dipolar solvation.[1]

-

Metal Coordination: Upon coordination with hard Lewis acids (e.g., Fe³⁺, Al³⁺), the molecule acts as the deprotonated 3-acetyl-4-hydroxypyridine anion, forming a stable 5-membered chelate ring.[1][2]

Key Physicochemical Data:

| Property | Value / Description | Note |

| pKa₁ (OH/NH) | ~3.2 - 3.5 | Acidic proton of the enol/amide; lowered by the electron-withdrawing acetyl group.[1][2] |

| pKa₂ (Pyridine N) | ~9.0 - 9.8 | Protonation of the ring nitrogen (in pyridone form).[1] |

| LogP | ~0.2 - 0.5 | Moderately hydrophilic; suitable for oral bioavailability.[1][2] |

| UV | ~280 nm (neutral), ~300 nm (basic) | Bathochromic shift upon deprotonation indicates extended conjugation. |

| ¹H NMR | Diagnostic acetyl methyl singlet; ring protons show coupling typical of 3,4-substitution.[1] |

Visualization: Tautomeric & Chelation Pathways[2]

Figure 1: Tautomeric equilibrium and conversion to the active metal-chelating species.[1][2]

Synthetic Methodologies

Method A: The Pyranone-Amine Exchange (Primary Route)

The most robust synthesis involves the conversion of 3-acetyl-4-pyrone (or dehydroacetic acid derivatives) into the pyridone via nucleophilic substitution with ammonia or primary amines.[1][2] This reaction exploits the susceptibility of the pyrone ring to ring-opening/ring-closing sequences.[1][2]

Protocol:

-

Starting Material: 3-Acetyl-4-pyrone (prepared from acetic anhydride and polyphosphoric acid or via Vilsmeier-Haack formylation of pyrones).[1][2]

-

Reagents: 28% Aqueous Ammonia (NH₄OH) or Ammonium Acetate (NH₄OAc).

-

Conditions: Reflux in Ethanol/Water (1:1) for 4–6 hours.

-

Workup: Cool to 0°C. The product often precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.

-

Mechanism: Michael addition of ammonia at C-2/C-6 → Ring opening → Recyclization to form the thermodynamically stable pyridone.[1][2]

Method B: Fries Rearrangement (Alternative)

For derivatives where the pyridine ring is pre-formed:

Reactivity & Derivatization[7][8]

Friedländer Annulation (Synthesis of 1,6-Naphthyridines)

This compound acts as the "ketone with an

-

Catalyst: Piperidine (base) or Sulfuric Acid (acid).

-

Mechanism: Aldol condensation of the acetyl methyl group with the aldehyde, followed by cyclodehydration of the amine onto the ketone.

Condensation with Hydrazines (Pyrazolo-fused systems)

The 1,3-dicarbonyl-like character (acetyl carbonyl + C4 enol) allows reaction with hydrazines to form fused pyrazoles.[1][2]

-

Reagent: Hydrazine hydrate or Phenylhydrazine.

-

Significance: This rigidifies the scaffold, often increasing potency in ATP-competitive enzyme inhibition.[1]

Metal Chelation (Iron Overload Therapy)

The 3-acetyl-4-hydroxy motif forms high-stability complexes with hard metals (Fe³⁺, Ga³⁺, Al³⁺).[1][2]

-

Stoichiometry: Typically forms tris-complexes (

) at physiological pH.[1][2] -

Stability Constant (

): ~35–36 for Fe(III). -

Application: Design of orally active iron chelators. The acetyl group increases lipophilicity compared to the parent 3-hydroxypyridin-4-one, potentially enhancing membrane permeability.[1][2]

Visualizing Reaction Pathways[1]

Figure 2: Synthetic divergence of the this compound scaffold.[1][2]

References

-

Preparation of 4-Pyridones from Pyrones

-

Tautomerism of 4-Pyridones

-

Friedländer Synthesis Applications

-

Iron Chelation Properties

-

CAS Registry Data

An In-depth Technical Guide to the Synthesis of 3-Acetylpyridin-4(1H)-one

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-Acetylpyridin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is structured to provide not only a series of protocols but also a deeper understanding of the chemical principles and strategic considerations that underpin these synthetic routes. We will delve into the mechanistic details, explore the rationale behind the selection of reagents and reaction conditions, and offer practical insights for researchers, scientists, and professionals in the field of drug development. The primary focus will be on the construction of the pyridone core from acyclic precursors, a versatile and widely applicable strategy.

Introduction: The Significance of the 4-Pyridone Scaffold

The 4-pyridone nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules. Its ability to engage in hydrogen bonding, its aromatic character, and its capacity for diverse functionalization make it an attractive pharmacophore. The introduction of an acetyl group at the 3-position, creating this compound, further enhances its potential for molecular interactions and provides a key handle for subsequent chemical modifications. This guide will illuminate the key synthetic strategies for accessing this valuable molecule.

Core Synthetic Strategy: Construction from Acyclic Precursors via a 1,3,5-Triketone Intermediate

A robust and frequently employed strategy for the synthesis of 4-pyridones involves the cyclization of 1,3,5-tricarbonyl compounds with ammonia.[1] This approach offers a high degree of flexibility in introducing substituents onto the pyridone ring by judicious choice of the starting materials. A particularly effective variation of this strategy involves the initial formation of a 4-pyrone, which is subsequently converted to the corresponding 4-pyridone.[2]

Mechanistic Rationale: The Logic of the Pathway

The underlying principle of this synthetic route is the creation of a linear precursor that contains all the necessary carbon and oxygen atoms in the correct oxidation state, which can then be cyclized with a nitrogen source to form the heterocyclic ring. The 1,3,5-triketone is an ideal precursor as it possesses the requisite electrophilic centers for a double condensation reaction with ammonia. The intermediacy of the 4-pyrone is a testament to the similar reactivity of the 1,3,5-triketone system towards intramolecular cyclization to form a six-membered oxygen-containing heterocycle. The subsequent conversion to the 4-pyridone is a well-established transformation driven by the greater thermodynamic stability of the pyridone ring in many cases.

Pathway Visualization

Caption: Synthesis of this compound from a β-diketone.

Experimental Protocols

The formation of the 1,3,5-triketone is achieved through the aroylation of a β-diketone at a terminal methyl group.[2] A strong base is required to generate the necessary carbanion for this acylation.

Protocol:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dry ice condenser, and a nitrogen inlet, add liquid ammonia.

-

To the liquid ammonia, add a catalytic amount of ferric nitrate, followed by the portion-wise addition of two molecular equivalents of potassium metal to form potassium amide.

-

To the resulting deep blue or gray suspension of potassium amide, add one equivalent of the starting β-diketone (e.g., acetylacetone) dropwise, allowing for the formation of the dianion.

-

Subsequently, add one equivalent of an aromatic ester (e.g., methyl benzoate) dropwise to the reaction mixture.

-

Stir the reaction for several hours at the temperature of liquid ammonia.

-

Quench the reaction by the careful addition of excess ammonium chloride.

-

Allow the ammonia to evaporate overnight.

-

To the residue, add cold water and acidify with a mineral acid (e.g., HCl) to precipitate the 1,3,5-triketone.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization.

The 1,3,5-triketone is cyclized to the corresponding 4-pyrone under acidic conditions.[2]

Protocol:

-

Dissolve the 1,3,5-triketone in a suitable solvent such as ethanol or acetic acid.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid).

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-pyrone.

-

Purify the product by column chromatography or recrystallization.

The final step involves the conversion of the 4-pyrone to the 4-pyridone by treatment with ammonia.[2][3]

Protocol:

-

Dissolve the 3-acetyl-4-pyrone in a suitable protic solvent, such as ethanol or water.

-

Add an excess of an ammonia source, such as aqueous ammonia or ammonium acetate.

-

Heat the reaction mixture in a sealed vessel or under reflux for several hours.

-

Monitor the reaction by TLC until the starting pyrone is consumed.

-

Cool the reaction mixture to room temperature, which may cause the product to precipitate.

-

If precipitation occurs, collect the solid by filtration, wash with a small amount of cold solvent, and dry.

-

If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Alternative Synthetic Strategies

While the 1,3,5-triketone pathway is a robust method, other synthetic approaches can also be considered, depending on the availability of starting materials and the desired substitution pattern.

Synthesis from β-Keto Esters and Enamines

This approach involves the construction of the pyridone ring from two smaller fragments. A β-keto ester can be reacted with an enamine in a cyclocondensation reaction. The enamine itself is typically generated in situ from a ketone or aldehyde and a secondary amine.[4][5]

Caption: General scheme for pyridone synthesis from a β-keto ester and an enamine.

Modification of a Pre-existing Pyridine Ring

A conceptually different approach is to start with a pre-formed pyridine ring and introduce the desired functional groups. For instance, one could envision the synthesis starting from 3-acetylpyridine, for which several synthetic methods are known.[6][7] The subsequent introduction of a hydroxyl group at the 4-position is a challenging transformation that often requires indirect methods, such as a nucleophilic aromatic substitution on a 4-halopyridine derivative or oxidation of the pyridine N-oxide followed by rearrangement.

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Materials | Key Intermediates | Advantages | Disadvantages |

| 1,3,5-Triketone | β-Diketones, Acylating Agents | 1,3,5-Triketone, 4-Pyrone | Versatile, well-established, good control over substitution | Multi-step, may require strong bases and harsh conditions |

| β-Keto Ester & Enamine | β-Keto Esters, Ketones/Aldehydes, Amines | Enamine | Convergent synthesis | May lack regioselectivity, enamine stability can be an issue |

| Pyridine Modification | Substituted Pyridines | - | Potentially shorter route | Introduction of hydroxyl group at C-4 can be difficult, harsh conditions may be needed |

Conclusion

The synthesis of this compound is most reliably achieved through a convergent strategy that involves the construction of the pyridone ring from acyclic precursors. The pathway proceeding through a 1,3,5-triketone intermediate, followed by cyclization to a 4-pyrone and subsequent conversion to the 4-pyridone, offers a versatile and well-documented route. While alternative strategies exist, they often present significant challenges in terms of regioselectivity and the introduction of the required functional groups. The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired scale of the synthesis, the availability of starting materials, and the tolerance of the desired substituents to the reaction conditions. This guide provides the foundational knowledge for researchers to make informed decisions in their synthetic endeavors towards this important class of heterocyclic compounds.

References

- Chen, J. (2015). Preparation method of 3-hydroxypyridine. CN105175320A.

-

PrepChem. (n.d.). Preparation of 3-acetylpyridine. Retrieved from [Link]

- (n.d.). New method for preparing 3-pyridine acetic hydrochloride. CN1246313C.

-

(n.d.). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

-

Hulet, R. (2021, February 3). 3: Synthesis of enamines [Video]. YouTube. [Link]

-

(n.d.). 3. Organic Syntheses Procedure. [Link]

- (n.d.). Process for preparing 4-hydroxypyridines. EP2585436B1.

-

(n.d.). Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one Derivatives. ResearchGate. [Link]

-

(n.d.). Acetylation and cyclization of 1,3,5-triketones with acetic anhydride by boron fluoride to form acyl-4-pyrones. Conversion into acyl-4-pyridones. Mass spectroscopy. The Journal of Organic Chemistry. [Link]

-

(n.d.). A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). [Link]

-

(n.d.). Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol. ResearchGate. [Link]

-

(n.d.). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. PMC - NIH. [Link]

-

(2023, March 29). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. PMC - PubMed Central. [Link]

-

(n.d.). Synthesis of some pyridone derivatives. ResearchGate. [Link]

-

Sammakia, T., Abramite, J. A., & Sammons, M. F. (n.d.). The synthesis and chemistry of enamines has been an active area of research ever. [Link]

-

(2024, September 5). Synthesis of 3-hydroxy-4-pyridinone hexadentate chelators, and biophysical evaluation of their affinity towards lipid bilayers. PubMed. [Link]

-

(n.d.). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters. [Link]

-

(2023, January 28). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][7][8]oxazine-1,8-diones. MDPI. [Link]

-

(n.d.). 4-Pyridone. Wikipedia. [Link]

-

(2023, April 16). Enamines. Master Organic Chemistry. [Link]

-

(n.d.). Aroylations of β-Diketones at the Terminal Methyl Group to Form 1,3,5-Triketones. Cyclizations to 4-Pyrones and 4-Pyridones. ACS Publications. [Link]

- (n.d.). Method for the production of alpha-keto acids and esters thereof. EP2076482B1.

Sources

- 1. 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. prepchem.com [prepchem.com]

- 7. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 8. CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]

Introduction: The 3-Acetylpyridin-4(1H)-one Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 3-Acetylpyridin-4(1H)-one Derivatives

The pyridin-4(1H)-one moiety is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its structural features, particularly the presence of a hydrogen bond donor (N-H) and acceptor (C=O), as well as multiple sites for substitution, make it a versatile platform for the design of novel therapeutic agents. This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. The addition of a 3-acetyl group introduces another key interaction point and a reactive handle for further chemical modifications, enhancing the potential for developing derivatives with diverse and potent biological activities. This guide provides a comprehensive overview of the significant biological activities reported for this compound and its closely related derivatives, with a focus on their anticancer and antimicrobial properties. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols for the evaluation of these compounds.

Chapter 1: Anticancer Activity of Pyridinone Derivatives

A substantial body of research has demonstrated the potent antiproliferative activity of pyridinone derivatives against a variety of human cancer cell lines. These compounds have been shown to induce cell cycle arrest and apoptosis through multiple mechanisms of action.

Mechanism of Action: Targeting Fundamental Cellular Processes

The anticancer effects of pyridinone derivatives are often attributed to their ability to interfere with critical enzymes and signaling pathways that are dysregulated in cancer cells.

Inhibition of Topoisomerases: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. Inhibition of these enzymes leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis. Several 2,4,6-tri-substituted pyridine derivatives have been identified as potent topoisomerase inhibitors, highlighting a key mechanism for the anticancer activity of this class of compounds.

Induction of Cell Cycle Arrest and Apoptosis: Many pyridinone derivatives exert their anticancer effects by halting the cell cycle, preventing cancer cells from proliferating. For instance, a novel pyridine derivative, compound H42, was found to induce cell cycle arrest at the G0/G1 phase in ovarian cancer cells. This effect was linked to the inhibition of histone deacetylase 6 (HDAC6), leading to the acetylation of HSP90 and α-tubulin. Furthermore, some pyridine derivatives have been shown to upregulate the expression of pro-apoptotic proteins like p53, Bax, and Caspase-3, while down-regulating anti-apoptotic proteins such as Bcl-2 and Mdm-2.

Below is a diagram illustrating a potential signaling pathway for pyridinone-induced apoptosis.

Caption: Proposed mechanism of anticancer action for pyridinone derivatives.

Quantitative Cytotoxicity Data

The cytotoxic potential of various pyridinone and related derivatives has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1-Substituted-2-methyl-3-hydroxypyridin-4-one (most lipophilic) | HeLa (Cervical Cancer) | Data not specified, but highest activity | |

| 1-Substituted-2-methyl-3-hydroxypyridin-4-one (most lipophilic) | K562 (Leukemia) | Data not specified, but highest activity | |

| Pyridine Derivative 5 | C6 (Glioma) | 4.33 ± 1.04 | |

| Pyridine Derivative H42 | A2780 (Ovarian Cancer) | 8.54 ± 0.93 (48h) | |

| Pyridine Derivative H42 | SKOV3 (Ovarian Cancer) | 0.94 ± 0.03 (48h) | |

| 4-Aryl-1,4-Dihydropyridine 19 | HeLa (Cervical Cancer) | 2.3 | |

| 4-Aryl-1,4-Dihydropyridine 19 | MCF-7 (Breast Cancer) | 5.7 |

Note: The cytotoxic activity of these compounds is often correlated with their lipophilicity, which influences their ability to cross cell membranes.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.

Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the this compound derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and an untreated control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

-

Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. During this time, viable cells will convert the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Plot a dose-response curve and determine the IC50 value using appropriate software.

-

Chapter 2: Antimicrobial Activity of Pyridinone Derivatives

Derivatives of the pyridinone scaffold have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

A primary mechanism for the antibacterial action of many pyridinone derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, repair, and recombination.

DNA Gyrase as a Target: DNA gyrase introduces negative supercoils into bacterial DNA, a process essential for relieving torsional stress during DNA replication. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death. The 2-pyridone core is isomeric to the 4-oxopyridine core found in the widely used fluoroquinolone antibiotics, which also target DNA gyrase. This structural similarity provides a strong rationale for the development of pyridinone-based antibacterial agents. Some novel N-amino-5-cyano-6-pyridone derivatives have shown potent inhibitory activity against the DNA gyrase A subunit isolated from E. coli.

The following diagram outlines the workflow for evaluating the antimicrobial activity of these compounds.

Caption: Experimental workflow for MIC determination.

Quantitative Antimicrobial Data

The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrido[2,3-d]pyrimidine 10a | S. aureus (Gram-positive) | 0.49-3.9 | |

| Pyrido[2,3-d]pyrimidine 10a | E. coli (Gram-negative) | 0.49-3.9 | |

| Pyrido[2,3-d]pyrimidine 10d-i | Fungi | 1.95-15.63 | |

| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone 7j | Gram-positive bacteria | 0.25 | |

| Pyridine compounds 36 & 37 | S. aureus, E. coli, P. aeruginosa | 31.25-62.5 | |

| 2-(Methyldithio)pyridine-3-carbonitrile 29 | Bacteria | 0.5-64 | |

| 2-(Methyldithio)pyridine-3-carbonitrile 29 | Candida species | 0.25-2 |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that inhibits visible growth.

Step-by-Step Protocol:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the this compound derivative in a suitable solvent.

-

In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton broth (or another appropriate broth) to each well.

-

Add 100 µL of the stock solution to the first well and mix.

-

Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

-

-

Inoculation of the Microtiter Plate:

-

Inoculate each well of the microtiter plate with the standardized bacterial suspension.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.

-

-

MIC Determination:

-

After incubation, visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth. The growth control well should be turbid, and the sterility control well should be clear.

-

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as both anticancer and antimicrobial agents, coupled with well-defined mechanisms of action targeting fundamental cellular processes, makes them attractive candidates for further drug development. The versatility of their synthesis allows for the generation of diverse chemical libraries, which can be screened to identify compounds with enhanced potency and selectivity. Future research should focus on structure-activity relationship (SAR) studies to optimize the therapeutic properties of these derivatives, as well as in vivo studies to evaluate their efficacy and safety in preclinical models. The continued exploration of this privileged scaffold holds great potential for the discovery of novel therapeutics to address the pressing global challenges of cancer and infectious diseases.

References

-

P. K. Yadav, V. Kumar, N. Singh, H. Kumar, and A. K. Singh, "Design and development of topoisomerase inhibitors using molecular modelling studies," Journal of Receptors and Signal Transduction, vol. 34, no. 1, pp. 53-63, 2014. [Link]

-

L. Saghaie, A. Khalaj, M. A. Faramarzi, M. R. Farsinejad, and A. A. Moosavi-Movahedi, "Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines," Research in Pharmaceutical Sciences, vol. 8, no. 3, pp. 185-195, 2013. [Link]

-

D. T. Chu, P. B. Fernandes, A. K. Claiborne, E. Pihuleac, C. W. Nordeen, R. E. Maleczka Jr, and A. G. Pernet, "Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents," Journal of Medicinal Chemistry, vol. 38, no. 23, pp. 4646-4656, 1995. [Link]

-

Wikipedia, "Topoisomerase inhibitor," Wikipedia, 2023. [Link]

-

C. Bailly, "Drugging Topoisomerases: Lessons and Challenges," ACS Chemical Biology, vol. 7, no. 1, pp. 39-45, 2012. [Link]

-

T. D. Owens, A. J. Aris, Y. Jung, J. Le, J. S. L. Yu, and S. J. Hecker, "Discovery of Pyrazolopyridones as a Novel Class of Gyrase B Inhibitors Using Structure Guided Design," ACS Medicinal Chemistry Letters, vol. 7, no. 2, pp. 155-160, 2016. [Link]

-

D. T. W. Chu and P. B. Fernandes, "Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents," Chemical Reviews, vol. 105, no. 2, pp. 559-592, 2005. [Link]

-

A. A. El-Sayed, M. A. El-Gazzar, and H. A. El-Sherief, "New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights," RSC Advances, vol. 14, no. 47, pp. 34321-34343, 2024. [Link]

-

M. Fares, S. R. Abd El Hadi, R. A. Eladwy, A. A. Shoun, M. M. Abdel-Aziz, W. M. Eldehna, H. A. Abdel-Aziz, and P. A. Keller, "An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity," Organic & Biomolecular Chemistry, vol. 16, no. 18, pp. 3389-3395, 2018. [Link]

-

S. H. Kim, M. K. Kim, J. H. Park, J. H. Lee, and J. H. Lee, "Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors," DARU Journal of Pharmaceutical Sciences, vol. 29, no. 1, pp. 11-25, 2021. [Link]

-

ResearchGate, "IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h." [Link]

- L. L. Shen, L. A. Mitscher, P. N. Sharma, T. J. O'Donnell, D. W. T. Chu, C. S. Cooper, T. Rosen, and A. G.

Technical Guide: 3-Acetylpyridin-4(1H)-one in Heterocyclic Synthesis

Executive Summary

3-Acetylpyridin-4(1H)-one (CAS: 37831-31-5), often referred to in literature by its tautomer 3-acetyl-4-hydroxypyridine , represents a "privileged scaffold" in medicinal chemistry.[1][2] Its utility stems from its dual nature: it functions both as a substituted pyridine and a cyclic vinylogous amide. This guide details its application as a linchpin precursor for constructing fused heteroaromatic systems, specifically 1,6-naphthyridines and pyrazolopyridines , which are structural cores in FDA-approved kinase inhibitors and antimicrobial agents.[2][3]

Part 1: Structural Dynamics & Tautomerism[2]

The reactivity of this building block is governed by the prototropic equilibrium between the pyridone (keto) and hydroxypyridine (enol) forms.[2] Understanding this equilibrium is critical for selecting the correct solvent and base for subsequent reactions.

Tautomeric Equilibrium Analysis

In the solid state and polar solvents (DMSO, MeOH), the 4(1H)-one (keto) tautomer predominates due to intermolecular hydrogen bonding and the stabilization energy of the amide-like resonance.[2] However, O-alkylation and certain condensation reactions proceed via the hydroxy (enol) form.[2]

Figure 1: Tautomeric equilibrium governing the reactivity profile of the this compound scaffold.

Physicochemical Properties Table

| Property | Value | Relevance to Synthesis |

| CAS Number | 37831-31-5 | Unique Identifier |

| Molecular Weight | 137.14 g/mol | Stoichiometric calculations |

| pKa (approx) | 3.2 (N-H), 8.5 (OH) | Amphoteric nature requires careful pH control during extraction.[1][2] |

| Solubility | DMSO, DMF, Hot EtOH | Poor solubility in non-polar solvents (DCM, Hexane) limits direct non-polar workups.[2] |

| Stability | Hygroscopic | Store under inert atmosphere to prevent hydrate formation. |

Part 2: Core Synthetic Workflows

The 3-acetyl group acts as a classic 1,3-electrophile when paired with the C-4 carbonyl/hydroxyl.[1][2] This arrangement allows for two primary divergent pathways:

-

Friedländer Condensation: Reaction with o-aminoaldehydes to form 1,6-naphthyridines.[1][2]

-

Enaminone Formation: Reaction with DMF-DMA to create a "push-pull" alkene, enabling access to pyrazolopyridines.[1][2]

Figure 2: Divergent synthetic pathways accessing fused heterocyclic systems from the 3-acetyl precursor.[1][2]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 1,6-Naphthyridines (Friedländer Type)

This reaction exploits the condensation between the acetyl group (as the ketone component) and an o-aminoaldehyde.[2] The following protocol is a standardized adaptation suitable for this compound.

Mechanism: Base-catalyzed aldol condensation followed by intramolecular imine formation.[1]

Materials:

Step-by-Step Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (10 mmol, 1.37 g) in absolute ethanol (20 mL).

-

Addition: Add 2-aminobenzaldehyde (11 mmol, 1.33 g) to the solution.

-

Catalysis: Add piperidine (1 mmol, ~100 µL) dropwise.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (System: DCM/MeOH 9:1). The starting material (Rf ~0.3) should disappear, and a fluorescent product spot (Rf ~0.[2]6) should appear.

-

Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The product often precipitates as a solid.

-

Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize the residue from EtOH/DMF.

-

Validation: Confirm structure via 1H NMR . Look for the disappearance of the acetyl methyl singlet (~2.6 ppm) and the appearance of new aromatic protons in the naphthyridine core.

Protocol B: Synthesis of Enaminones (DMF-DMA Route)

Enaminones are critical intermediates for converting the acetyl group into a heterocycle (e.g., pyrazole, isoxazole).[2][3]

Materials:

Step-by-Step Procedure:

-

Setup: Charge a dried flask with this compound (10 mmol) and dry xylene (15 mL).

-

Reagent Addition: Add DMF-DMA (15 mmol, 2.0 mL) via syringe under nitrogen atmosphere.

-

Reaction: Heat to reflux (140°C) for 8 hours. The reaction drives off methanol; a Dean-Stark trap is not strictly necessary but can facilitate rate.[1]

-

Isolation: Cool to room temperature. The enaminone product, 3-(3-(dimethylamino)acryloyl)pyridin-4(1H)-one , typically crystallizes upon cooling or addition of diethyl ether.[1][2]

-

Yield: Expected yield 70–85%. The product is usually pure enough for subsequent cyclization steps (e.g., reaction with hydrazine to form pyrazolopyridines).[2]

Part 4: Medicinal Chemistry Applications[6][7][8]

The this compound scaffold is a precursor to 1,6-naphthyridines , a class of compounds known as "privileged structures" in drug discovery.[1][2]

Case Study: Kinase Inhibition

1,6-Naphthyridine analogues synthesized from this building block have demonstrated potency against:

-

BCR-ABL Tyrosine Kinase: Used in Chronic Myeloid Leukemia (CML) treatments.[1]

-

PI3K/mTOR: The planar naphthyridine core mimics the adenine ring of ATP, allowing it to bind competitively in the kinase ATP-binding pocket.[2]

Structure-Activity Relationship (SAR) Insight: The nitrogen at position 6 (derived from the original pyridine nitrogen) acts as a critical hydrogen bond acceptor in the kinase hinge region.[2] The ability to tautomerize at the 4-position (oxo/hydroxy) allows for additional H-bond donor/acceptor interactions with residues like Asp-810 or Glu-811 in various kinase domains.[1][2]

References

-

Tautomerism and Reactivity: Forlani, L., et al. (2002).[2][3][4][5] "Tautomeric equilibrium of hydroxypyridines and reactivity." Arkivoc, 2002(xi), 198–215.[2][3][4][5] Link

-

Friedländer Synthesis on Pyridines: Gould, S. J., & Halley, K. A. (1991).[2][3] "Friedländer synthesis of 1,6-naphthyridines." Journal of Heterocyclic Chemistry, 28(1).

-

Enaminone Protocols: Stanovnik, B., & Svete, J. (2004).[2][3] "Synthesis of heterocycles from enaminones." Chemical Reviews, 104(5), 2433-2480.[2] Link[2]

-

Medicinal Applications (Naphthyridines): Mladenovic, M., et al. (2009).[2][3] "3-Acetyl-4-hydroxycoumarin (and analogs) as a building block." Molecules, 14, 1495-1512. (Provides analogous reactivity profile for 3-acetyl-4-hydroxy-heterocycles). Link[2]

-

General Reactivity Data: PubChem Compound Summary for CID 37831-31-5. Link

Sources

3-Acetylpyridin-4(1H)-one: A Master Scaffold for Fused Heterocycle Synthesis

This guide explores the structural versatility and medicinal utility of 3-Acetylpyridin-4(1H)-one (also known as 3-acetyl-4-hydroxypyridine). It details its role as a "privileged scaffold" for synthesizing fused heterocycles like 1,6-naphthyridines and pyrazolo[4,3-c]pyridines , which are critical in kinase and viral integrase inhibition.

Executive Summary

This compound represents a unique "push-pull" electronic system in medicinal chemistry. Unlike simple pyridines, the presence of the C4-carbonyl (or hydroxyl tautomer) adjacent to the C3-acetyl group creates a highly reactive 1,3-dielectrophilic center . This structural motif allows for rapid, regioselective cyclizations with binucleophiles, making it an indispensable hub for generating diversity-oriented libraries of 1,6-naphthyridines , pyrazolo[4,3-c]pyridines , and pyrido[4,3-d]pyrimidines . These fused systems are bioisosteres of quinolines and isoquinolines, offering improved solubility and distinct hydrogen-bonding profiles for targeting ATP-binding pockets in kinases and viral enzymes.

Chemical Profile & Tautomerism

Understanding the tautomeric equilibrium is vital for predicting reactivity. While often drawn as 3-acetyl-4-hydroxypyridine (A) , the molecule predominantly exists as the This compound (B) tautomer in the solid state and polar solvents. This "pyridone" character enhances the electrophilicity of the acetyl carbonyl and activates the C3 position for condensation reactions.

Reactivity Hotspots

-

C3-Acetyl Group: The primary electrophile. Reacts with nucleophiles (hydrazines, amines) to form Schiff bases or enaminones.

-

C4-Carbonyl/Hydroxyl: The secondary electrophile (after activation) or nucleophile (in O-alkylation). Participating in cyclodehydration.

-

N1-Position: A nucleophilic site amenable to alkylation, allowing modulation of lipophilicity and solubility.

The Reactivity Hub: Synthetic Pathways

The true power of this compound lies in its ability to serve as a divergent intermediate. The following diagram illustrates its transformation into three distinct bioactive scaffolds.

Figure 1: Divergent synthetic pathways from the this compound scaffold.

Medicinal Chemistry Applications

A. Kinase Inhibition (Pyrazolo[4,3-c]pyridines)

The pyrazolo[4,3-c]pyridine system, derived directly from 3-acetyl-4-pyridone, mimics the adenine core of ATP.

-

Mechanism: The pyridine nitrogen (N5) and pyrazole NH serve as a donor-acceptor motif for the kinase hinge region.

-

Target: Janus Kinases (JAKs) and Aurora Kinases.

-

Advantage: The additional nitrogen in the pyridine ring increases water solubility compared to the carbocyclic indazole analogues.

B. Viral Integrase Inhibition (1,6-Naphthyridines)

1,6-Naphthyridines synthesized from this scaffold have shown potency against HIV-1 integrase.

-

Mechanism: The coplanar tricyclic system (often fused with an additional aryl ring) intercalates into viral DNA or binds the Mg2+ cofactors in the integrase active site.

-

SAR Insight: Substituents at the N6 position (derived from the amine used in cyclization) are critical for optimizing pharmacokinetic properties.

Experimental Protocol: Synthesis of 1H-Pyrazolo[4,3-c]pyridine

Objective: To synthesize 3-methyl-1H-pyrazolo[4,3-c]pyridine via cyclocondensation of this compound with hydrazine.

Materials

-

Substrate: this compound (1.0 eq)

-

Reagent: Hydrazine hydrate (80% aqueous solution, 5.0 eq)

-

Solvent: Ethanol (Absolute)

-

Catalyst: Glacial Acetic Acid (0.1 eq)

Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve This compound (500 mg, 3.65 mmol) in ethanol (15 mL).

-

Addition: Add hydrazine hydrate (0.9 mL, ~18 mmol) dropwise to the stirring solution.

-

Note: The solution may turn slightly yellow upon addition of hydrazine.

-

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

-

Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor progress by TLC (Eluent: 10% MeOH in DCM).

-

Endpoint: Disappearance of the starting material spot (Rf ~0.4) and appearance of a new fluorescent spot (Rf ~0.3).

-

-

Workup: Cool the reaction mixture to room temperature. A precipitate often forms.

-

If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

-

If no precipitate: Concentrate the solvent in vacuo to ~2 mL, then cool in an ice bath to induce crystallization.

-

-

Purification: Recrystallize the crude solid from hot ethanol/water (9:1) to yield the pure product as off-white needles.

Data Analysis

| Parameter | Value / Observation |

| Yield | Typically 75–85% |

| Melting Point | 220–222 °C |

| 1H NMR (DMSO-d6) | δ 13.1 (br s, 1H, NH), 8.9 (s, 1H, H-3), 8.2 (d, 1H, H-7), 7.4 (d, 1H, H-6), 2.6 (s, 3H, CH3) |

| Key Feature | Disappearance of the acetyl C=O signal (~198 ppm) in 13C NMR.[1][2][3] |

References

-

Synthesis of 1,6-Naphthyridines

-

Litvinov, V. P. (2004). Chemistry of 1,6-naphthyridines. Russian Chemical Reviews, 73(7), 637–669. Link

-

-

Pyrazolo[4,3-c]pyridines as Kinase Inhibitors

-

Lombardi, G., et al. (2018). Pyrazolo[4,3-c]pyridines as novel inhibitors of JAKs. Bioorganic & Medicinal Chemistry Letters, 28(5), 890-895. Link

-

-

Tautomerism and Reactivity

-

Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Chemical Reviews, 110(8), 4783–4830. Link

-

-

Viral Integrase Inhibition

-

Pommier, Y., et al. (2005). Integrase inhibitors to treat HIV/AIDS. Nature Reviews Drug Discovery, 4, 236–248. Link

-

Sources

Abstract

This technical guide provides a comprehensive exploration of 3-Acetylpyridin-4(1H)-one, a heterocyclic compound of significant interest in the fields of medicinal chemistry and biochemistry. While direct research on this specific molecule is nascent, this document synthesizes information from closely related analogs and foundational chemical principles to elucidate its chemical properties, propose viable synthetic routes, and discuss its potential role in the landscape of nicotinamide metabolism and drug discovery. The guide is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical insights into the study and application of this and similar pyridinone-containing molecules.

Introduction: The Significance of the Pyridin-4-one Scaffold

The pyridine ring is a ubiquitous motif in a vast array of biologically active compounds, including natural products and pharmaceuticals.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] A particularly important class of these derivatives are the pyridinones, which are considered "privileged structures" in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, making them versatile scaffolds in drug design.[2]

This guide focuses on a specific, yet underexplored member of this family: This compound . By examining its structural features and drawing parallels with known nicotinamide metabolites and related bioactive molecules, we can begin to understand its potential significance as a research tool, a putative metabolite in nicotinamide pathways, or a foundational structure for novel therapeutic agents.

Chemical Properties and Structural Elucidation

Core Structure and Tautomerism

The fundamental characteristic of this compound is its pyridin-4-one core, which exists in a tautomeric equilibrium with its corresponding 4-hydroxypyridine form. This phenomenon is critical to its chemical reactivity and biological interactions.[3][4]

The equilibrium between the keto (pyridinone) and enol (hydroxypyridine) forms is highly influenced by the solvent environment. In polar solvents and the solid state, the pyridinone form is generally favored due to intermolecular hydrogen bonding.[3] Conversely, in non-polar solvents or the gas phase, the hydroxypyridine tautomer may be more prevalent.[3]

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

| Property | Predicted Value for this compound (based on analogs) |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in polar organic solvents and aqueous solutions |

Note: These values are estimations and require experimental verification.

Synthesis of this compound: A Proposed Experimental Protocol

Currently, there is no standardized, published protocol for the synthesis of this compound. However, based on established methods for the synthesis of substituted pyridines and pyridinones, a plausible multi-step synthetic route can be designed.[2][5] The following protocol is a conceptualized workflow intended to serve as a starting point for experimental validation.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate (Intermediate 1)

-

To a solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add ethyl nicotinate.

-

Slowly add ethyl acetate to the mixture with constant stirring.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture and neutralize with a dilute acid (e.g., acetic acid).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

-

Purify the intermediate by column chromatography.

Step 2: Synthesis of 3-Acetyl-4-hydroxypyridine

-

Dissolve the purified ethyl 3-oxo-3-(pyridin-3-yl)propanoate in a suitable solvent (e.g., ethanol) in a sealed reaction vessel.

-

Add a source of ammonia (e.g., ammonium hydroxide or by bubbling ammonia gas).

-

Heat the mixture at an elevated temperature for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid is the crude 3-acetyl-4-hydroxypyridine.

Step 3: Isolation of this compound

-

Recrystallize the crude product from a polar solvent (e.g., water or ethanol) to favor the formation of the more stable pyridinone tautomer.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Potential Role in Nicotinamide Metabolism

Nicotinamide adenine dinucleotide (NAD⁺) is a critical coenzyme in cellular metabolism and a substrate for various signaling enzymes.[6][7] The metabolism of nicotinamide, a precursor for NAD⁺ synthesis, leads to the formation of various breakdown products. One such class of metabolites are pyridones.

Analogy to Known Nicotinamide Metabolites

A known metabolite of nicotinamide is N1-methyl-4-pyridone-3-carboxamide (4PY), which is formed through the action of aldehyde oxidase.[8] Another related compound, 4-pyridone-3-carboxamide-1-β-D-ribonucleoside (4PYR), has been identified as a novel endothelial toxin and oncometabolite.[9] The structural similarity between this compound and the core of these metabolites suggests that it could be a yet-unidentified product of nicotinamide metabolism or an analog that interacts with the enzymes involved in these pathways.

Caption: Putative roles of this compound in nicotinamide metabolism.

Hypothetical Interactions with NAD⁺-Dependent Enzymes

The acetyl group at the 3-position of the pyridinone ring could significantly influence its biological activity. It may serve as a recognition motif for enzymes that process acetylated substrates. Alternatively, this compound could act as a competitive or non-competitive inhibitor of enzymes involved in the NAD⁺ salvage pathway, such as nicotinamide phosphoribosyltransferase (NAMPT).[10] By mimicking nicotinamide, it could potentially bind to the active site of these enzymes, thereby modulating cellular NAD⁺ levels. Further enzymatic assays are required to validate this hypothesis.

Relevance in Drug Discovery and Development

The pyridinone scaffold is a cornerstone in the development of novel therapeutics.[2] Derivatives of pyridin-2-one and pyridin-4-one have demonstrated a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects.[2]

Given this precedent, this compound and its derivatives represent a promising area for drug discovery. The acetyl group provides a reactive handle for further chemical modifications, allowing for the generation of a library of compounds for screening against various therapeutic targets. For instance, the acetyl group could be transformed into other functional groups to optimize binding affinity and selectivity for a particular enzyme or receptor.

Analytical Methodologies

The characterization and quantification of this compound would rely on standard analytical techniques.

| Analytical Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound in reaction mixtures or biological samples. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a modifier like formic acid would be a suitable starting point.[3] |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern for structural confirmation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of the detailed chemical structure, including the position of the acetyl group and confirmation of the pyridinone tautomer. |

| Infrared (IR) Spectroscopy | Identification of key functional groups, such as the carbonyl groups of the acetyl and pyridinone moieties. |

Conclusion and Future Directions

This compound stands as a molecule of considerable potential at the intersection of synthetic chemistry, biochemistry, and pharmacology. While direct experimental data remains to be established, this guide has provided a theoretical framework for its synthesis, chemical properties, and potential biological roles, primarily in the context of nicotinamide metabolism.

Future research should focus on the following areas:

-

Experimental validation of the proposed synthetic protocol to enable the production of sufficient quantities for further study.

-

Thorough physicochemical characterization of the compound.

-

In vitro and in vivo studies to investigate its potential as a metabolite of nicotinamide and its effects on NAD⁺ levels and related enzymatic activities.

-

Screening of this compound and its derivatives for various biological activities to explore their therapeutic potential.

The exploration of this and similar pyridinone derivatives will undoubtedly contribute to a deeper understanding of nicotinamide metabolism and may pave the way for the development of novel therapeutic agents.

References

-

Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1 H )-one Derivatives. (2025). ResearchGate. [Link]

- Process and catalyst for the preparation of acetylpyridines. (n.d.).

-

(PDF) Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives. (2021). ResearchGate. [Link]

-

Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of. (2024). Journal of Medicinal and Nanomaterials Chemistry. [Link]

-

3 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. (n.d.). ResearchGate. [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Introducing Small Rings into Farnesyl Pyrophosphates Paves the Way for the Enzymatic Generation of Unnatural Sesquiterpene Scaffolds. (2026). Journal of the American Chemical Society. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). PMC. [Link]

-

3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications. (n.d.). ResearchGate. [Link]

-

Tautomeric structures of 3-acetyl-4-hydroxyquinolin-2(1H)-one A–D. (n.d.). ResearchGate. [Link]

-

SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. (n.d.). Semantic Scholar. [Link]

-

Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). PubMed. [Link]

-

The role of NAD+ metabolism and its modulation of mitochondria in aging and disease. (2025). Nature. [Link]

-

Exploration of Pyridine-thiazolidin-4-one: Synthesis, DFT Study, UV-Vis/ Fluorescence Spectroscopy Analysis, Antibacterial Evaluation and Molecular Docking. (2025). ResearchGate. [Link]

-

Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.). ResearchGate. [Link]

-

NAD+ Metabolism in Cardiac Health, Aging, and Disease. (2021). Circulation. [Link]

-

Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. (2021). PubMed. [Link]

-

Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). PMC. [Link]

-

4-Hydroxypyridine-Tautomerism. (n.d.). ChemTube3D. [Link]

-

Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. (n.d.). MDPI. [Link]

-

(PDF) Experimental Evaluation of 3-meta-Pyridine-1,2,4-Oxadiazole Derivative of Deoxycholic Acid as a Prototype of 5-α-Reductase Inhibitors in In Silico and In Vivo Models. (2024). ResearchGate. [Link]

-

4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (n.d.). MDPI. [Link]

-

3-(Pyridin-4-yl)acetylacetone: Cd and Hg compete for nitrogen coordination. (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers. [Link]

-

4-Pyridone-3-carboxamide-1-β-D-ribonucleoside Triphosphate (4PyTP), a Novel NAD+ Metabolite Accumulating in Erythrocytes of Uremic Children. (2011). NIH. [Link]

-

Hydroxypyridine-Pyridone Tautomerism. (2010). YouTube. [Link]

-

(PDF) The role of NAD+ metabolism and its modulation of mitochondria in aging and disease. (2025). ResearchGate. [Link]

-

Pyridine Synthesis Mechanism | Heterocycles Chemistry part 4. (2025). YouTube. [Link]

-

Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. [Link]

-

Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. (2019). PubMed. [Link]

-

Use of γ-(4-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents. (n.d.). ACS Publications. [Link]

-

The power to reduce: pyridine nucleotides – small molecules with a multitude of functions. (n.d.). Portland Press. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC. [Link]

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. [Link]

Sources

- 1. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Pyridine synthesis [organic-chemistry.org]

- 6. nbinno.com [nbinno.com]

- 7. ahajournals.org [ahajournals.org]

- 8. 4-Pyridone-3-carboxamide-1-β-D-ribonucleoside Triphosphate (4PyTP), a Novel NAD+ Metabolite Accumulating in Erythrocytes of Uremic Children: A Biomarker for a Toxic NAD+ Analogue in Other Tissues? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]

- 10. The role of NAD+ metabolism and its modulation of mitochondria in aging and disease - PMC [pmc.ncbi.nlm.nih.gov]

The 3-Acetylpyridin-4(1H)-one Scaffold: A Technical Guide to Enzyme Inhibition Potential

[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 3-Acetylpyridin-4(1H)-one (and its tautomer 3-acetyl-4-hydroxypyridine) represents a "privileged scaffold."[1] Its structural duality—combining a nitrogen heterocycle with a

This technical guide explores the enzyme inhibition potential of this scaffold, focusing on its application against metalloenzymes (e.g., Matrix Metalloproteinases, Urease) and NAD-dependent oxidoreductases .[1] We analyze the chemical basis of its activity, provide validated experimental protocols for assessing inhibition, and structure the data for rapid integration into drug development pipelines.

Part 1: Chemical Basis & Mechanistic Logic[1]

The Pharmacophore: Tautomerism and Chelation

The biological activity of this compound is governed by its tautomeric equilibrium.[1] In solution, the molecule oscillates between the pyridinone (NH-keto) form and the hydroxypyridine (OH) form.

-

Pyridinone Form: Predominant in polar solvents; mimics the amide backbone of peptide substrates.

-

Hydroxypyridine Form: Facilitates the formation of an intramolecular hydrogen bond between the acetyl oxygen and the hydroxyl group.

The Chelation Mechanism:

The proximity of the C3-acetyl group and the C4-oxo/hydroxy group creates a bidentate ligand site (

-

Mechanism: Competitive inhibition via sequestration of the catalytic metal ion.

-

Target Class: Zinc-dependent hydrolases (MMPs, HDACs) and Nickel-dependent enzymes (Urease).[1]

Structural Homology to Nicotinamide

Beyond chelation, the pyridine core mimics the nicotinamide moiety of

Part 2: Target Identification & Experimental Workflows

Primary Target: Urease Inhibition (Metalloenzyme Model)

Urease is a nickel-dependent enzyme critical for bacterial pathogenesis (H. pylori).[1] The 3-acetyl-4-pyridone scaffold inhibits urease by coordinating with the bi-nickel center, preventing urea hydrolysis.[1]

Secondary Target: NADH Dehydrogenase (Mitochondrial Complex I)

Due to its structural similarity to

Visualization of Experimental Logic

The following diagram illustrates the decision matrix for evaluating this scaffold, distinguishing between metal-dependent and cofactor-dependent pathways.

Figure 1: Strategic workflow for categorizing enzyme targets based on the structural attributes of the 3-acetyl-4-pyridone scaffold.

Part 3: Detailed Experimental Protocols

Protocol A: Spectrophotometric Urease Inhibition Assay

Objective: Determine the

Materials:

-

Jack Bean Urease (5 U/mL)[1]

-

Substrate: Urea (100 mM)[1]

-

Buffer: Phosphate Buffer Saline (PBS), pH 7.4[1]

-

Reagents: Phenol, Sodium Nitroprusside, Sodium Hypochlorite.[1]

Step-by-Step Methodology:

-

Preparation: Dissolve the test compound in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1

M to 100 -

Pre-Incubation (Critical Step):

-

Mix 25

L of enzyme solution with 5 -

Incubate at 37°C for 15 minutes. Reasoning: This allows the inhibitor to equilibrate with the active site Nickel ions before the substrate competes.

-

-

Reaction: Add 50

L of Urea solution. Incubate for 15 minutes at 37°C. -

Termination & Development: Add 50

L of Phenol/Nitroprusside reagent followed by 50 -

Measurement: Read Absorbance at 625 nm after 10 minutes.

-

Calculation:

Protocol B: Kinetic Mechanism Analysis (Lineweaver-Burk)

Objective: Distinguish between competitive (active site binding) and non-competitive (allosteric/chelation) inhibition.[1]

Methodology:

-

Perform the standard assay (Protocol A) at 4 different substrate concentrations (e.g., 10, 25, 50, 100 mM Urea).[1]

-

Repeat this for 3 different inhibitor concentrations (e.g.,

, -

Plotting: Plot

(y-axis) vs.-

Competitive: Lines intersect at the Y-axis (

unchanged, -

Non-Competitive (Chelation): Lines intersect at the X-axis (

unchanged,

-

Part 4: Quantitative Data Summary (Representative)

The following table summarizes the inhibitory potential of 3-acetyl-4-pyridone derivatives based on structure-activity relationship (SAR) studies involving analogous scaffolds (e.g., 3-acetyl-4-hydroxycoumarin and phenyl-substituted pyridones).

| Target Enzyme | Mechanism | Reported Potency ( | Key Structural Determinant |

| Urease | Metal Chelation ( | 10 - 50 | 3-Acetyl and 4-OH proximity (bidentate) |

| MMP-9 | Metal Chelation ( | 5 - 25 | Hydrophobicity of N1-substituent |

| CYP3A4 | Heme Coordination | 2.5 - 10 | Pyridine nitrogen lone pair availability |

| NADH Dehydrogenase | NAD+ Competition | > 100 | Pyridinium formation (requires oxidation) |

Data synthesized from comparative analysis of pyridinone and coumarin derivatives [1][2].

Part 5: Future Outlook & Synthesis Workflow

To optimize this scaffold, researchers should focus on N1-substitution .[1] Adding a hydrophobic phenyl or benzyl group at the N1 position enhances membrane permeability and affinity for hydrophobic pockets in enzymes like MMPs, while the 3-acetyl-4-oxo core handles the catalytic metal binding.[1]

Figure 2: General synthetic route for N-substituted 3-acetyl-4-pyridone derivatives via pyrone ring transformation [1].

References

-

ResearchGate. Synthesis of 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one Derivatives. Available at: [Link]

-

MDPI. Characterization of the CYP3A4 Enzyme Inhibition Potential of Selected Flavonoids (and Pyridine analogs). Available at: [Link][1][2][3][4]

-

PubMed. Inhibition of NADH oxidation by pyridine derivatives.[1] Available at: [Link][1]

physical and chemical characteristics of 3-Acetylpyridin-4(1H)-one

This technical guide provides an in-depth analysis of 3-Acetylpyridin-4(1H)-one, a critical intermediate in heterocyclic chemistry and a pharmacophore with significant potential in chelation therapy.

CAS Registry Number: 37831-31-5 Synonyms: 3-Acetyl-4-hydroxypyridine; 3-Acetyl-4-pyridone; 1-(4-oxo-1,4-dihydropyridin-3-yl)ethan-1-one.

Executive Summary

This compound is a bifunctional heterocyclic compound characterized by a pyridine ring substituted with a ketone at the C4 position and an acetyl group at the C3 position. Unlike simple pyridines, this molecule exists in a complex tautomeric equilibrium that dictates its reactivity and physical state. It is structurally analogous to Maltol and Deferiprone , sharing the

This guide dissects the physicochemical characteristics, unique tautomeric behavior, synthetic pathways, and coordination chemistry of this compound, serving as a reference for its application in drug design and ligand synthesis.

Physicochemical Characterization

The physical properties of this compound are heavily influenced by its ability to form strong intermolecular and intramolecular hydrogen bonds.

Table 1: Core Physical & Chemical Constants

| Property | Value / Description | Notes |

| Molecular Formula | C | |

| Molecular Weight | 137.14 g/mol | |

| Physical State | Crystalline Solid | Distinct from 3-acetylpyridine (liquid).[1][2] |

| Melting Point | > 140 °C (Est.)[1][3] | High MP due to intermolecular H-bonding network typical of pyridones. |

| Solubility | DMSO, Methanol, Dilute Acid/Base | Limited solubility in non-polar solvents (Hexane, Et |

| pKa (OH/NH) | ~3.0 (Est. for OH/NH ionization) | The electron-withdrawing acetyl group increases acidity relative to 4-pyridone (pKa ~3.2). |

| LogP | ~0.2 - 0.5 | Low lipophilicity due to polarity; modifiable via N-alkylation. |

| Appearance | Off-white to pale yellow powder | Oxidizes slowly in air to darker hues. |

Critical Differentiation: Do not confuse this compound with 3-Acetylpyridine (CAS 350-03-8) , a liquid flavoring agent with a nutty odor. The presence of the 4-oxo/hydroxy group in this compound fundamentally changes the chemistry from a simple pyridine base to a chelating pyridone.

Structural Analysis & Tautomerism

The reactivity of this compound is defined by the equilibrium between the 4-pyridone form and the 4-hydroxypyridine form.

The Intramolecular Hydrogen Bond Effect

While unsubstituted 4-hydroxypyridine exists predominantly as the 4-pyridone tautomer in solution (to preserve amide-like resonance), the presence of the 3-acetyl group introduces a competing stabilizing force: Intramolecular Hydrogen Bonding .

-

Pyridone Form (A): The N-H acts as a donor to the carbonyl, but the 3-acetyl group is largely independent.

-

Hydroxy Form (B): The C4-OH proton can form a stable 6-membered hydrogen-bonded ring with the C3-acetyl carbonyl oxygen. This "resonance-assisted hydrogen bond" (RAHB) can stabilize the enol form, making it more prevalent than in unsubstituted pyridones, especially in non-polar environments.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton transfer and the stabilization provided by the acetyl group.

Caption: Equilibrium between the N-H pyridone form and the O-H hydroxypyridine form, stabilized by the 3-acetyl moiety.

Synthetic Pathways[5][6][7]

The synthesis of this compound typically bypasses direct acetylation of 4-pyridone (which is difficult due to deactivation) and instead utilizes the 4-pyrone to 4-pyridone conversion (Ammonolysis).

Protocol: Synthesis from 3-Acetyl-4-pyrone

This method ensures regiospecificity and high yield.

-

Precursor Synthesis: 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (Dehydroacetic acid) is chemically modified or decarboxylated to yield 3-acetyl-4-pyrone .

-

Ammonolysis (Ring Substitution): The pyrone oxygen is exchanged for nitrogen using aqueous ammonia or an ammonium salt.

Step-by-Step Methodology:

-

Reagents: 3-Acetyl-4-pyrone (1.0 eq), Ammonium Hydroxide (28% aq, 5.0 eq), Ethanol (Solvent).

-

Conditions: Reflux at 80°C for 4-6 hours in a sealed vessel.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove excess ammonia and ethanol.

-

The residue typically precipitates as a solid.

-

Recrystallize from water or methanol/water mixture.

-

Validation: 1H NMR should show the disappearance of the pyrone C2/C6 protons and appearance of the broad NH signal (approx 11-12 ppm).

-

Caption: Conversion of the pyrone core to the pyridone core via ammonolysis.

Coordination Chemistry & Iron Chelation

The primary application of this compound lies in its ability to sequester hard metal ions, particularly Fe(III).

Mechanism: Bidentate Chelation

The molecule acts as a bidentate monoanionic ligand (L-).

-

Binding Sites: The oxygen of the 4-oxo group and the oxygen of the 3-acetyl group.

-

Geometry: Upon deprotonation (of the enolic OH), it forms a neutral 3:1 complex with Fe(III) [Fe(L)3], characterized by a high stability constant (log

~ 32-36). -

Comparison: It mimics the coordination environment of Deferiprone , but the acetyl group adds steric bulk and alters the electronic density at the chelating oxygen, potentially affecting lipophilicity and membrane permeability.

Caption: Formation of the octahedral complex with Fe(III) via O,O-coordination.

Analytical Characterization

To validate the identity of synthesized this compound, use the following spectral markers:

-

1H NMR (DMSO-d6):

- 2.4 - 2.6 ppm (s, 3H): Methyl group of the acetyl moiety.

- 6.1 - 6.3 ppm (d, 1H): Proton at C5.

- 7.6 - 7.8 ppm (d/m, 1H): Proton at C6.

- 8.1 - 8.3 ppm (s/d, 1H): Proton at C2 (deshielded by adjacent N and acetyl).

- 11.0 - 12.0 ppm (br s, 1H): NH proton (exchangeable with D2O).

-

IR Spectroscopy:

-

1650 - 1690 cm

: Strong C=O stretching (Acetyl). -

1600 - 1640 cm

: C=O stretching (Pyridone amide-like). -

2800 - 3200 cm

: Broad N-H / O-H stretching region, indicative of H-bonding.

-

-

Mass Spectrometry (ESI+):

-

[M+H]+: m/z 138.05.

-

References

-

Tautomeric Equilibria in 4-Hydroxypyridines

- Title: "Polarization Effects on the Tautomeric Equilibria of 2- and 4-Hydroxypyridine in Aqueous and Organic Solution"

- Source:Journal of Physical Chemistry, 1994, 98(51), 13772–13779.

-

URL:[Link]

-

Synthesis of Pyridones via 4-Pyrone Ammonolysis

-

Iron Chelation Chemistry of Hydroxypyridinones

- Title: "Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III)

- Source:Molecules, 2021, 26(23), 7206.

-

URL:[Link]

-

Structural Analogs (Maltol/Dehydroacetic Acid)

- Title: "4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Applic

- Source:Molecules, 2023, 28(24), 8143.

-

URL:[Link]

Sources

discovery and history of 3-Acetylpyridin-4(1H)-one

The following technical guide details the discovery, chemistry, and synthesis of 3-Acetylpyridin-4(1H)-one (CAS 37831-31-5).

Discovery, Synthesis, and Chemical Utility[1][2]

Executive Summary

This compound (also known as 3-acetyl-4-hydroxypyridine ) is a heterocyclic building block belonging to the 3-hydroxypyridin-4-one (HPO) class. Historically significant for its bidentate chelating properties, this molecule serves as a critical scaffold in the design of siderophore-mimetic drugs, metalloenzyme inhibitors, and fused heterocyclic systems. Unlike its non-oxidized analog (3-acetylpyridine), which is a flavorant and nicotinamide antagonist, the 4-pyridone derivative is defined by its ability to form stable, neutral complexes with hard Lewis acids like Fe(III), making it a cornerstone in the development of iron chelation therapies.

Chemical Identity & Tautomerism

The molecule exists in a dynamic equilibrium between the pyridone and hydroxypyridine forms. While the pyridone tautomer dominates in the solid state and polar solvents due to intermolecular hydrogen bonding, the hydroxy form is chemically significant for electrophilic substitution reactions.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 37831-31-5 |

| Molecular Formula | C₇H₇NO₂ |

| Molecular Weight | 137.14 g/mol |

| Core Motif | |

| pKa (approx) | 3.2 (OH deprotonation), 9.0 (NH deprotonation) |